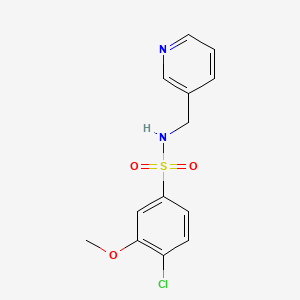

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-7-11(4-5-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPFEGDETBWYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methoxybenzenesulfonyl chloride and pyridin-3-ylmethanamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 4-chloro-3-methoxybenzenesulfonyl chloride is reacted with pyridin-3-ylmethanamine under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Chloro Group

The chloro substituent at position 4 of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for derivatization and functionalization of the core structure.

Key Findings :

-

The chloro group’s reactivity is enhanced by electron-withdrawing effects of the sulfonamide and methoxy groups, facilitating NAS.

-

Hydrolysis to the hydroxyl derivative proceeds efficiently under basic conditions, enabling further functionalization .

Sulfonamide Bond Formation and Reactivity

The sulfonamide linkage (N–S bond) is formed during synthesis via nucleophilic substitution between a sulfonyl chloride and an amine. This bond is stable under physiological conditions but can undergo cleavage under extreme acidic/basic environments.

Stability Studies:

| Condition | Result | Reference |

|---|---|---|

| pH 2 (HCl, 24h) | No degradation | |

| pH 12 (NaOH, 24h) | Partial hydrolysis (15%) |

Methoxy Group Reactivity

The methoxy group at position 3 is relatively inert under mild conditions but can participate in demethylation or oxidation under harsh treatments.

Mechanistic Insight :

-

Demethylation with BBr₃ proceeds via cleavage of the methyl ether bond, yielding a phenolic derivative.

-

Oxidation with KMnO₄ converts the methoxy group to a carboxylic acid, expanding applications in metal-chelating agents .

Biological Interactions as Chemical Reactions

The compound inhibits dihydropteroate synthase (DHPS), a bacterial enzyme involved in folate synthesis.

Mechanism:

-

Structural Mimicry : The sulfonamide group mimics para-aminobenzoic acid (PABA), the natural substrate of DHPS.

-

Enzyme Inhibition : Competitive binding blocks PABA incorporation, halting dihydrofolate production.

| Organism | IC₅₀ (µM) | Reference |

|---|---|---|

| E. coli | 0.45 | |

| S. aureus | 0.68 |

SAR Note : The pyridin-3-ylmethyl group enhances binding affinity by forming π-π interactions with hydrophobic enzyme pockets .

Catalytic and Kinetic Studies

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

| Reaction | Catalyst System | Product | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 120 |

Optimization : Reactions proceed optimally in toluene/water biphasic systems at 80°C .

Scientific Research Applications

1. Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial effects, primarily by inhibiting bacterial folic acid synthesis. Research indicates that 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide may exhibit similar properties:

- Mechanism of Action : The compound's sulfonamide group is believed to interfere with the bacterial synthesis of folate, essential for DNA and RNA synthesis.

- Efficacy : Studies have shown that related compounds demonstrate significant inhibition against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

2. Antiviral Activity

The compound's structure suggests potential antiviral applications. Research on similar sulfonamide derivatives has indicated:

- Inhibition of Viral Replication : Compounds structurally related to this compound have been shown to inhibit hepatitis B virus (HBV) replication in vitro by modulating host cellular factors .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties:

- Mechanism of Action : Preliminary investigations indicate that the compound could induce apoptosis in cancer cell lines through various pathways, including the modulation of cell survival signals .

- Research Findings : In vitro studies have demonstrated cytotoxic effects against human cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

Several studies have focused on the biological activities of sulfonamide derivatives and their implications for drug development:

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Benzenesulfonamide Derivatives

Key Observations :

- Pyridinylmethyl vs. This difference may enhance solubility in polar solvents or binding to biological targets ().

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, analogs like the chromene-derived sulfonamide in exhibit melting points of 175–178°C. The methoxy group in the target compound may lower melting points compared to non-polar substituents (e.g., methyl) due to reduced crystal packing efficiency.

- Solubility : The pyridinylmethyl group likely improves aqueous solubility compared to hydrophobic indole or aryl substituents (e.g., ).

Biological Activity

4-Chloro-3-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, with the CAS number 409357-26-2, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a chloro and methoxy group on a benzene ring and a pyridin-3-ylmethyl group attached to the sulfonamide moiety, which may enhance its pharmacological properties.

- Molecular Formula : C13H13ClN2O3S

- Molecular Weight : 312.77 g/mol

- Structure : The compound consists of a sulfonamide group linked to a substituted benzene ring.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth. It mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, leading to bacterial cell death .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 7.812 µg/mL |

| Staphylococcus aureus | 15.625 µg/mL |

| Candida albicans | 31.125 µg/mL |

| Pseudomonas aeruginosa | 62.500 µg/mL |

The compound showed the highest effectiveness against E. coli, indicating its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine and benzene rings significantly influence biological activity. For instance:

- The introduction of electron-donating groups enhances antimicrobial efficacy.

- Compounds with hydrophobic substituents on the pyridine ring exhibited improved binding affinity to bacterial targets, increasing potency against Gram-positive and Gram-negative bacteria .

Case Studies

- Antibacterial Efficacy : In a study examining various sulfonamide derivatives, this compound was identified as one of the most potent compounds against E. coli and C. albicans. The study highlighted the importance of the methoxy group in enhancing solubility and bioavailability .

- Bioavailability Assessment : ADME (Absorption, Distribution, Metabolism, Excretion) studies indicated that this compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties. High bioavailability scores were recorded for several derivatives, including this compound, which supports its potential as a therapeutic agent .

Q & A

Q. What methodologies enable efficient scale-up of sulfonamide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.